

ALX-1393 in Pain Modulation: A Comparative Analysis Across Different Pain Assays

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Compound of Interest

Compound Name: ALX-1393

Cat. No.: B1664810

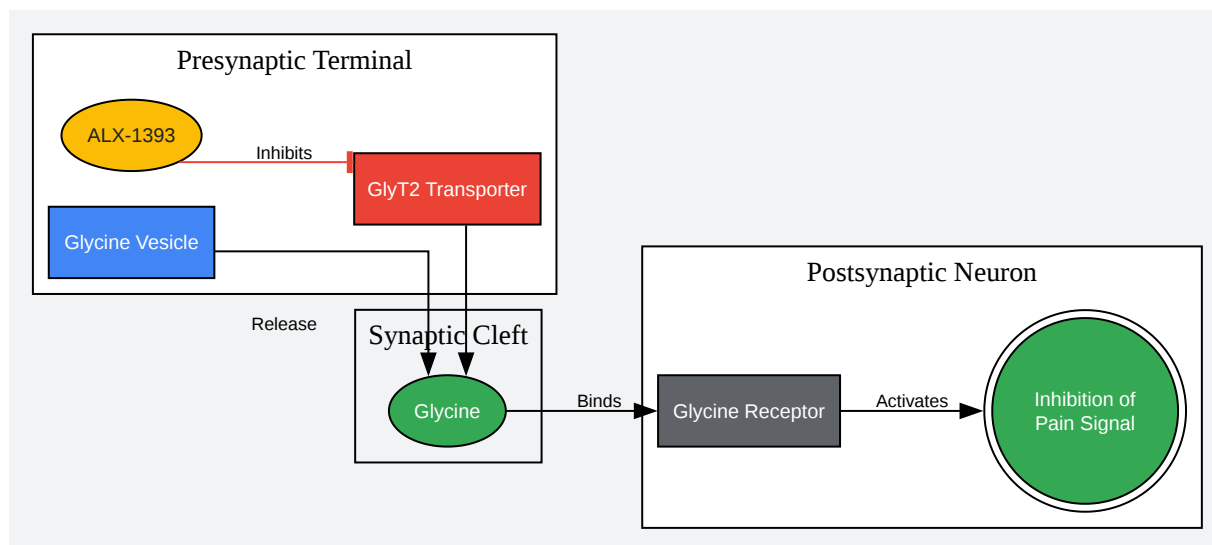
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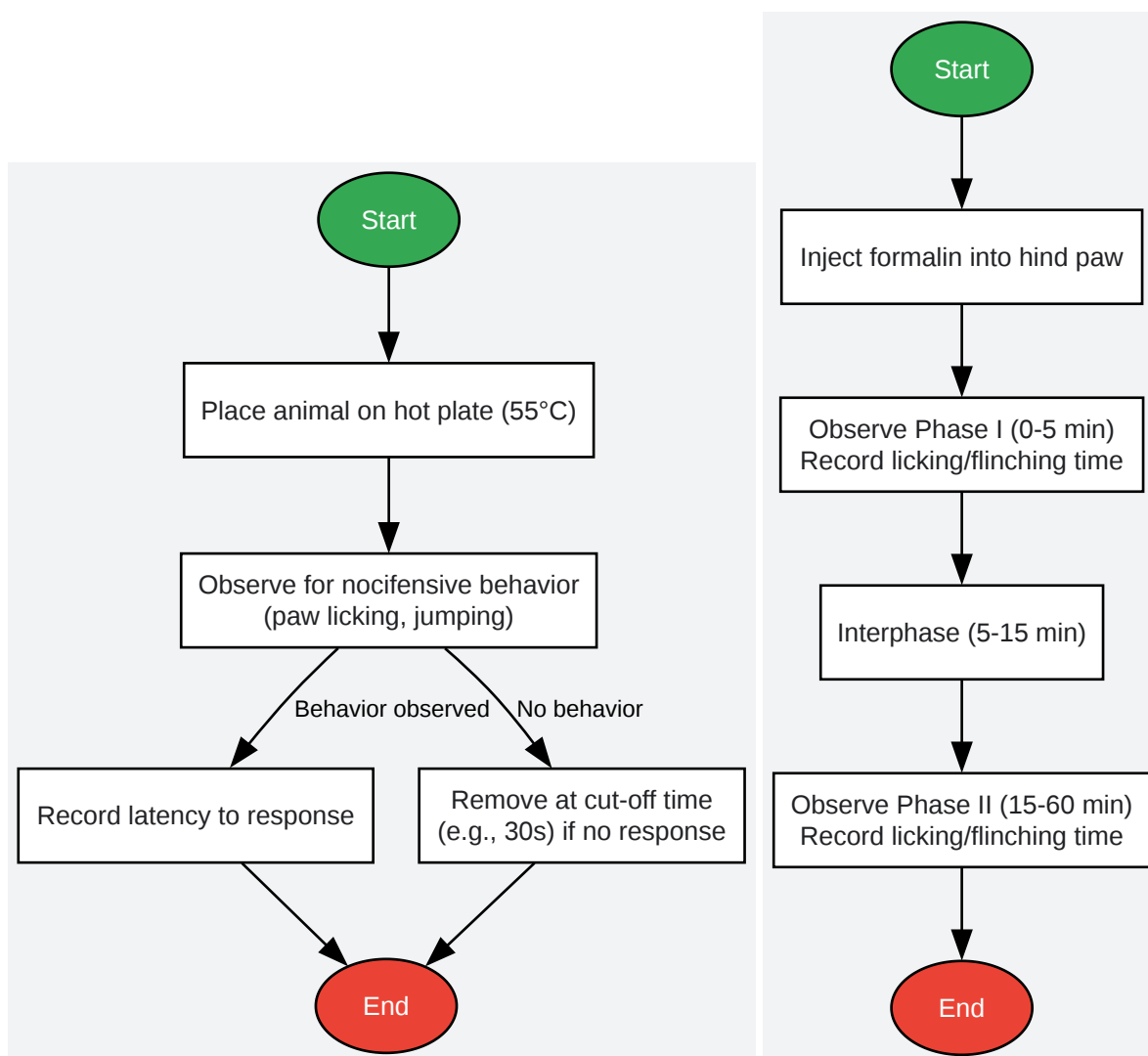
For Researchers, Scientists, and Drug Development Professionals

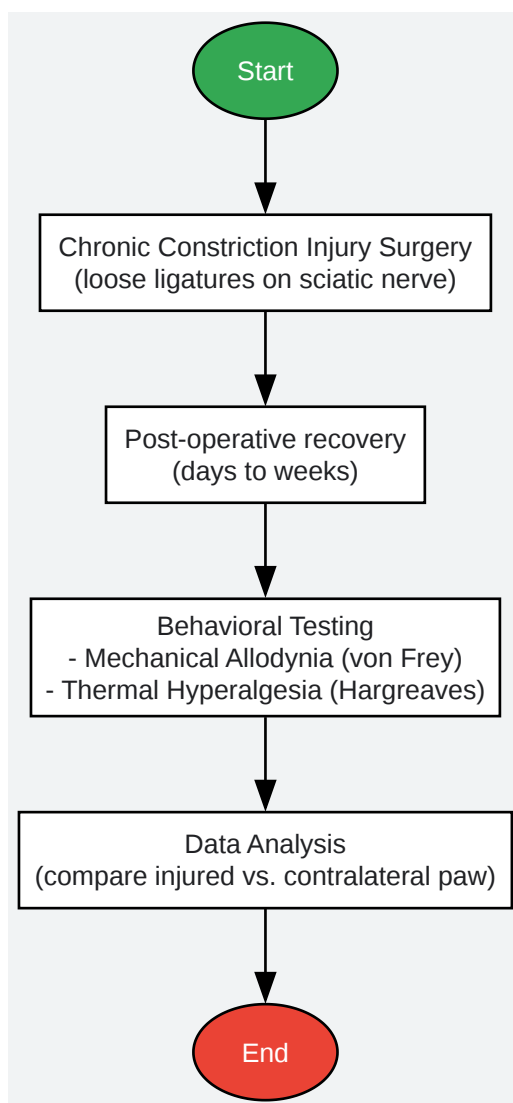
This guide provides a comprehensive comparative analysis of **ALX-1393**, a selective inhibitor of the glycine transporter 2 (GlyT2), across a range of preclinical pain assays. By augmenting glycinergic neurotransmission in the spinal cord, **ALX-1393** presents a promising non-opioid analgesic strategy. This document summarizes its performance, compares it with other relevant compounds, and provides detailed experimental methodologies to support further research and development.

Mechanism of Action: Enhancing Inhibitory Neurotransmission

ALX-1393's primary mechanism of action involves the inhibition of GlyT2, a protein responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons in the spinal cord and brainstem.^[1] Glycine is a major inhibitory neurotransmitter in the central nervous system. By blocking GlyT2, **ALX-1393** increases the extracellular concentration of glycine, thereby enhancing the activation of postsynaptic glycine receptors.^{[1][2]} This heightened inhibitory signaling dampens the transmission of nociceptive signals, leading to analgesia.^{[2][3]}







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References

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